molecular formula C18H17F2NO3 B266975 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Cat. No. B266975
M. Wt: 333.3 g/mol
InChI Key: GZGDOARKMWTHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TFB, is a compound that has been extensively studied for its potential therapeutic applications. This molecule has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been found to act as an inhibitor of several enzymes, including protein kinases and histone deacetylases. By inhibiting these enzymes, 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide can alter gene expression and induce cell death in cancer cells. Additionally, 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been found to activate the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide can induce apoptosis in cancer cells and protect neurons from oxidative stress. Additionally, 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been found to have anti-inflammatory effects and can inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. However, 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is also known to have low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. One area of interest is the development of 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms underlying 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide's effects on gene expression and cellular signaling pathways. Finally, there is potential for the development of new formulations of 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide that address its solubility issues and improve its efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves the reaction of 4-(tetrahydro-2-furanylmethoxy)aniline with 2,4-difluorobenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography.

Scientific Research Applications

2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been studied for its potential application in the treatment of various diseases, including cancer and neurological disorders. Studies have shown that 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising anti-cancer agent. Additionally, 2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been found to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.

properties

Product Name

2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Molecular Formula

C18H17F2NO3

Molecular Weight

333.3 g/mol

IUPAC Name

2,4-difluoro-N-[4-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H17F2NO3/c19-12-3-8-16(17(20)10-12)18(22)21-13-4-6-14(7-5-13)24-11-15-2-1-9-23-15/h3-8,10,15H,1-2,9,11H2,(H,21,22)

InChI Key

GZGDOARKMWTHCL-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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